molecular formula C8H6ClNO B13504299 7-Chloro-5-methylfuro[2,3-c]pyridine

7-Chloro-5-methylfuro[2,3-c]pyridine

Cat. No.: B13504299
M. Wt: 167.59 g/mol
InChI Key: WSWMTCGICUODEE-UHFFFAOYSA-N
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Description

7-Chloro-5-methylfuro[2,3-c]pyridine is a heterocyclic compound featuring a fused furopyridine core, where a furan ring (oxygen-containing five-membered ring) is fused with a pyridine ring. The chlorine substituent at the 7-position and the methyl group at the 5-position contribute to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to purine derivatives, which are critical in biological processes such as nucleic acid metabolism and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methylfuro[2,3-c]pyridine typically involves the formation of the furo[2,3-c]pyridine ring system followed by the introduction of chloro and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, substituted furopropenoic acids can be prepared from aldehydes under Doebner’s conditions. These acids are then converted to azides, which are cyclized by heating in Dowtherm to form furopyridones. Aromatization with phosphorus oxychloride yields chloro derivatives of furo[2,3-c]pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methylfuro[2,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkoxides can yield alkoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Chloro-5-methylfuro[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The core heterocycle significantly influences physicochemical and biological properties:

Compound Class Heteroatom in 5-Membered Ring Key Characteristics
Furo[2,3-c]pyridine Oxygen (O) High electronegativity; potential for hydrogen bonding and dipole interactions.
Pyrrolo[2,3-c]pyridine Nitrogen (NH) Enhanced basicity; mimics purine scaffolds, enabling interactions with DNA/RNA.
Thieno[2,3-c]pyridine Sulfur (S) Increased lipophilicity; potential for metabolic stability and distinct solubility.
  • 7-Chloro-5-methylfuro[2,3-c]pyridine : The oxygen atom may improve solubility compared to sulfur-containing analogs, but reduce metabolic stability relative to pyrrolo derivatives .
  • Pyrrolo[2,3-c]pyridine Derivatives : Synthesized as cytotoxic agents, these compounds show strong antiproliferative activity against EGFR-overexpressing cancer cells (e.g., A431 line) .
  • Tetrahydrothieno[2,3-c]pyridine Derivatives: Saturated thieno analogs (e.g., compound 5m) exhibit inhibitory potency (IC50 = 2.02 μM), attributed to trifluoromethyl groups at 3- and 4-positions .

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Substituents Biological Activity (IC50) Applications/Findings
7-Chloro-5-methylfuro[...] Furo[2,3-c]pyridine Cl (7), Me (5) Not reported Potential anticancer scaffold
Compound 5m Thieno[2,3-c]pyridine CF₃ (3,4) 2.02 μM Enzymatic inhibition; SAR model compound
Pyrrolo Derivatives Pyrrolo[2,3-c]pyridine Cl, aryl, nitro groups <1 μM (A431 cells) EGFR-targeted antiproliferative agents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-5-methylfuro[2,3-c]pyridine, and what precursors are typically employed?

  • Methodological Answer : The synthesis commonly involves cyclization of precursors such as substituted pyridines and furan derivatives. For example, 2-chloropyridine reacts with furan in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (120–140°C) to form the fused ring system . Alternative routes may use ethyl furoate derivatives with dehydrating agents like phosphorus oxychloride (POCl₃) to introduce functional groups .
  • Key Considerations : Solvent polarity and reaction temperature significantly influence yield. DMF is preferred for its high boiling point and ability to stabilize intermediates.

Table 1: Synthetic Methods Comparison

PrecursorsReagents/ConditionsYield (%)Reference
2-Chloropyridine + furanK₂CO₃, DMF, 120°C, 12h~60
Ethyl furoate derivativesPOCl₃, anhydrous conditionsNot reported

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon connectivity. The chlorine atom induces deshielding in adjacent protons (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 154.56 confirm molecular weight (153.56 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and substituent orientation, though data for this specific compound is limited in public databases.

Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?

  • Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMF, DMSO).
  • Stability : Sensitive to prolonged light exposure; store in amber vials at 4°C under inert atmosphere .

Advanced Research Questions

Q. What strategies enhance regioselectivity in nucleophilic substitution at the chlorine atom?

  • Methodological Answer :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during substitutions with nucleophiles like sodium azide or thiocyanate .
  • Catalysts : Copper(I) iodide or palladium complexes improve cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions .
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl group) to direct substitutions to the chlorine position.

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations model HOMO-LUMO gaps, showing the chlorine atom lowers the LUMO energy (~2.1 eV), enhancing electrophilic reactivity. Molecular electrostatic potential maps highlight electron-deficient regions at the chlorine site .

Q. What experimental approaches resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) to identify optimal conditions.
  • Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals (e.g., HETEROCYCLES) to validate protocols .

Q. How can the π-conjugated system be modified for material science applications?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) groups to reduce band gaps for optoelectronic materials .
  • Polymer Incorporation : Copolymerize with thiophene derivatives to enhance charge transport in organic semiconductors.

Q. What methodologies evaluate the pharmacological potential of derivatives?

  • Methodological Answer :

  • In Vitro Assays : Test enzyme inhibition (e.g., kinases) or receptor binding (e.g., GABAₐ) using fluorometric or radioligand displacement assays .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with bromine) to correlate structure with bioactivity .

Q. Data Contradictions and Validation

  • Synthetic Yield Discrepancies : Variations in reported yields (e.g., 60% vs. lower values) may stem from impurity in starting materials or oxygen sensitivity. Replicate reactions under inert atmospheres (N₂/Ar) and use HPLC to monitor purity .
  • Biological Activity Claims : Cross-validate using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) to confirm activity .

Properties

IUPAC Name

7-chloro-5-methylfuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-4-6-2-3-11-7(6)8(9)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWMTCGICUODEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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